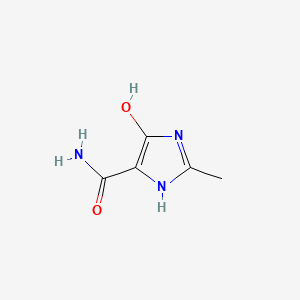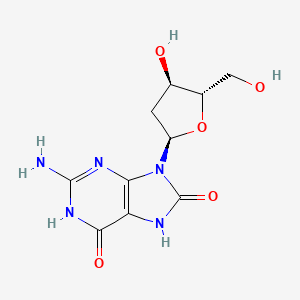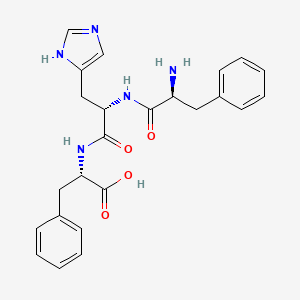
Phe-His-Phe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phe-His-Phe typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. The process begins with the attachment of the first amino acid, phenylalanine, to a solid resin. Subsequent amino acids, histidine and phenylalanine, are sequentially added through coupling reactions. Each coupling step is followed by deprotection to remove protecting groups from the amino acids, allowing the next amino acid to be added. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the tripeptide. Additionally, advancements in biocatalysis and metabolic engineering have enabled the production of peptides through enzymatic methods, offering an alternative to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Phe-His-Phe can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidinal or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring of histidine, altering its electronic properties.
Substitution: The phenylalanine residues can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can yield histidinal, while reduction can produce reduced histidine derivatives.
Aplicaciones Científicas De Investigación
Phe-His-Phe has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying peptide interactions and conformations.
Biology: this compound is used to investigate protein-protein interactions and enzyme-substrate binding.
Medicine: The tripeptide is explored for its potential therapeutic properties, including its role in drug delivery systems.
Mecanismo De Acción
The mechanism of action of Phe-His-Phe involves its interaction with specific molecular targets, such as enzymes or receptors. The histidine residue plays a crucial role in binding to metal ions or other ligands, facilitating the tripeptide’s biological activity. The phenylalanine residues contribute to the overall stability and hydrophobic interactions of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Phe-Phe (phenylalanyl-phenylalanine): Known for its self-assembly properties and applications in nanomedicine.
His-Phe (histidyl-phenylalanine): Studied for its role in enzyme catalysis and peptide interactions.
Uniqueness
Phe-His-Phe is unique due to the presence of both phenylalanine and histidine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for versatile interactions and applications that are not observed in simpler dipeptides like Phe-Phe or His-Phe.
Propiedades
Fórmula molecular |
C24H27N5O4 |
|---|---|
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C24H27N5O4/c25-19(11-16-7-3-1-4-8-16)22(30)28-20(13-18-14-26-15-27-18)23(31)29-21(24(32)33)12-17-9-5-2-6-10-17/h1-10,14-15,19-21H,11-13,25H2,(H,26,27)(H,28,30)(H,29,31)(H,32,33)/t19-,20-,21-/m0/s1 |
Clave InChI |
FINLZXKJWTYYLC-ACRUOGEOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetic acid](/img/structure/B12934958.png)
![2-Aminospiro[3.3]heptane-2,6-dicarboxylic acid](/img/structure/B12934970.png)
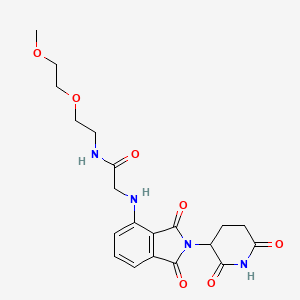
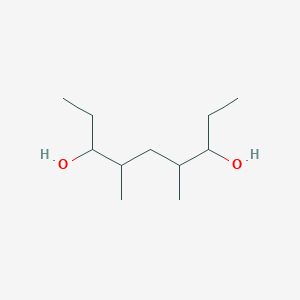
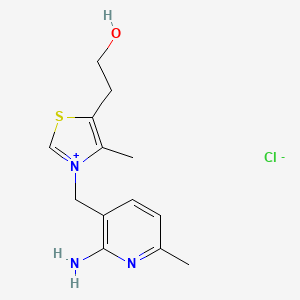
![Sodium 2'-(di-tert-butylphosphino)-2,6-diisopropyl-[1,1'-biphenyl]-4-sulfonate](/img/structure/B12934983.png)
![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934992.png)
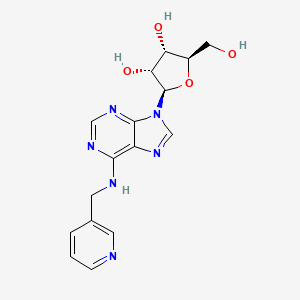
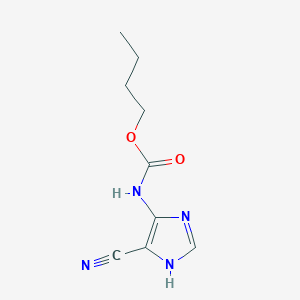
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-butylthiourea](/img/structure/B12935010.png)
